molecular formula C15H12Br4O2 B6594769 3,3',5,5'-Tetrabromobisphenol A-13C12 CAS No. 1352876-39-1

3,3',5,5'-Tetrabromobisphenol A-13C12

Cat. No.: B6594769
CAS No.: 1352876-39-1
M. Wt: 555.78 g/mol
InChI Key: VEORPZCZECFIRK-ZGFLEIAISA-N
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Description

3,3’,5,5’-Tetrabromobisphenol A-13C12 is a brominated derivative of bisphenol A, commonly used as a flame retardant. This compound is particularly notable for its incorporation of carbon-13 isotopes, which makes it useful in various scientific research applications, especially in tracing and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetrabromobisphenol A-13C12 typically involves the bromination of bisphenol A. The process includes:

    Bromination Reaction: Bisphenol A is dissolved in a suitable solvent such as acetic acid or methanol.

    Addition of Bromine: Bromine is added to the solution under controlled temperature conditions, usually between 0°C to 25°C.

    Isolation and Purification: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 3,3’,5,5’-Tetrabromobisphenol A-13C12 follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and bromine addition to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetrabromobisphenol A-13C12 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.

    Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of tetrabromobisphenol A quinone.

    Reduction: Formation of bisphenol A.

    Substitution: Formation of various substituted bisphenol derivatives.

Scientific Research Applications

3,3’,5,5’-Tetrabromobisphenol A-13C12 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.

    Biology: Employed in studies to investigate the effects of brominated flame retardants on biological systems.

    Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of brominated compounds.

    Industry: Applied in the development of flame-retardant materials for electronics, textiles, and plastics.

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrabromobisphenol A-13C12 involves its interaction with various molecular targets:

    Molecular Targets: It primarily targets enzymes and receptors involved in oxidative stress and endocrine disruption.

    Pathways Involved: The compound can activate oxidative stress pathways, leading to the production of reactive oxygen species. It can also interfere with hormone signaling pathways, affecting endocrine function.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: The non-isotopically labeled version of the compound.

    Tetrachlorobisphenol A: A chlorinated analogue with similar flame-retardant properties.

    Bisphenol A: The parent compound without halogenation.

Uniqueness

3,3’,5,5’-Tetrabromobisphenol A-13C12 is unique due to its incorporation of carbon-13 isotopes, making it particularly valuable in tracing and analytical studies. This isotopic labeling allows for precise tracking and quantification in various research applications, setting it apart from its non-labeled counterparts.

Properties

IUPAC Name

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORPZCZECFIRK-ZGFLEIAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([13C]1=[13CH][13C](=[13C]([13C](=[13CH]1)Br)O)Br)[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016852
Record name 3,3',5,5'-Tetrabromobisphenol A-13C12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352876-39-1
Record name 3,3',5,5'-Tetrabromobisphenol A-13C12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ramachandraiah, P. K. Ghosh, A. S. Mehta, R. P. Pandya, A. D. Jethva, S. S. Vaghela, S. N. Misra (pending U.S. pat. appln. Ser. No. 09/767,667 [2001]) have prepared tetrabromobisphenol-A from bisphenol-A using 2:1 molar ratio of bromide and bromate salts as brominating agent. To 0.50 kg (2.19 moles) of bisphenol-A in 1.50 liters of methylene chloride, a solution of 0.63 kg (6.14 moles) of sodium bromide, 0.44 kg (2.93 moles) of sodium bromate and 1 g of sodium lauryl sulfate in 2.5 liters of water was added. The flask was cooled to 10° C. by placing it in a cold water bath. To it, 0.90 liters (10.8 moles) of 12 N hydrochloric acid was added over 3 h under stirring. The contents were stirred for another 0.5 h and the separated solid product was filtered, washed twice with deionized water and dried in oven at 100° C. to give a yield of 0.85 kg of TBBPA. The organic layer was recycled in subsequent batches. The isolated yield of TBBPA (m.p. 178-180° C.) over three batches was 85.4%. Although the method has several advantages in that the brominating reagent is easy to handle, no catalyst is required, the bromine atom efficiency for the aromatic substitution reaction studied is as high as 95-100%, the main drawback of this method is that alkali bromide and bromate salts are individually much costlier than liquid bromine. Moreover the 4:2 stoichiometry of bromide:bromate is suitable for substitution reactions but not for addition of bromine across double bonds.
[Compound]
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[ 2001 ]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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